molecular formula C9H6BrNO B2609347 6-Bromoquinolin-4-Ol CAS No. 145369-94-4; 332366-57-1

6-Bromoquinolin-4-Ol

Cat. No.: B2609347
CAS No.: 145369-94-4; 332366-57-1
M. Wt: 224.057
InChI Key: XKLBNOHKHRAXKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromoquinolin-4-Ol is a useful research compound. Its molecular formula is C9H6BrNO and its molecular weight is 224.057. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLBNOHKHRAXKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00932579
Record name 6-Bromoquinolin-4(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145369-94-4
Record name 6-Bromoquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00932579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-4-hydroxyquinoline
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Modifications at the 4 Position

The hydroxyl group at the C-4 position is a primary site for chemical modification, offering several routes to functionalize the quinoline (B57606) core.

Conversion of the Hydroxyl Group into Halides: A common strategy to enhance synthetic utility is the conversion of the 4-hydroxyl group into a more effective leaving group, typically a halide. The reaction of 6-bromoquinolin-4-ol (B142416) with phosphoryl chloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF), efficiently yields 6-bromo-4-chloroquinoline (B1276899). atlantis-press.com This transformation is crucial as the resulting 4-chloro derivative is a versatile intermediate for various nucleophilic substitution and cross-coupling reactions. For instance, the chlorination product can be subsequently converted into 6-bromo-4-iodoquinoline, another important synthetic precursor. atlantis-press.com The high yield of the chlorination step, reported to be around 81%, underscores its effectiveness in synthetic routes. atlantis-press.com

Chan-Lam C-O Cross-Coupling: The 4-hydroxyl group can be directly arylated through copper-catalyzed Chan-Lam coupling reactions with various aryl boronic acids. mdpi.comnih.gov This method provides a direct route to 4-phenoxy-quinoline derivatives. mdpi.com The efficiency and yield of this coupling are highly dependent on the reaction conditions, particularly the choice of solvent and base. Research has shown that using a protic solvent like methanol (B129727) with a base such as triethylamine (B128534) (Et₃N) can result in good to very good yields, ranging from 57% to 92%. mdpi.com The use of mixed solvent systems, such as CH₃OH/H₂O, has been reported to give even more excellent results compared to single protic or aprotic solvents. nih.gov This demonstrates how tuning reaction conditions based on the substrate's structural features can significantly impact synthetic outcomes.

Reaction Solvent Base Yield Reference
Chan-Lam CouplingMethanolEt₃NGood to Very Good (57-92%) mdpi.com
Chan-Lam CouplingDMF-Moderate nih.gov
Chan-Lam CouplingEthanol-Low nih.gov
Chan-Lam CouplingCH₃OH/H₂O (8:1)-Excellent nih.gov

Table 1: Effect of Solvents and Bases on Chan-Lam Coupling Yields for this compound Derivatives.

Derivatization from 4-Methyl Analogues: Replacing the 4-hydroxyl group with a methyl group fundamentally alters the available synthetic pathways. The 6-bromo-4-methylquinoline (B1281910) analogue serves as a starting point for building different functionalities. nih.gov For example, the methyl group can be oxidized using selenium dioxide (SeO₂) to form 6-bromoquinoline-4-carbaldehyde. nih.gov This aldehyde is a versatile intermediate that can undergo further reactions. A Horner-Wadsworth-Emmons reaction with triethyl phosphonoacetate can convert the aldehyde into ethyl (E)-3-(6-bromoquinolin-4-yl)acrylate. nih.gov Subsequent hydrolysis of the ester yields (E)-3-(6-bromoquinolin-4-yl)acrylic acid. nih.gov This acrylic acid derivative possesses a reactive carboxyl group that can be readily coupled with a variety of amines to produce a library of (E)-3-(6-bromoquinolin-4-yl)acrylamide derivatives, showcasing how an initial structural change from -OH to -CH₃ enables a completely different and extensive derivatization strategy. nih.gov

Starting Material Reaction Reagents Product Reference
6-Bromo-4-methylquinolineOxidationSeO₂, Dioxane/H₂O6-Bromoquinoline-4-carbaldehyde nih.gov
6-Bromoquinoline-4-carbaldehydeHorner-Wadsworth-EmmonsTriethyl phosphonoacetate, NaHEthyl (E)-3-(6-bromoquinolin-4-yl)acrylate nih.gov
Ethyl (E)-3-(6-bromoquinolin-4-yl)acrylateHydrolysisNaOH(E)-3-(6-Bromoquinolin-4-yl)acrylic Acid nih.gov
(E)-3-(6-Bromoquinolin-4-yl)acrylic AcidAmide CouplingVarious Amines(E)-3-(6-bromoquinolin-4-yl)acrylamide derivatives nih.gov

Table 2: Synthetic Pathway from 6-Bromo-4-methylquinoline to Acrylamide Derivatives.

Modifications Involving the 6 Bromo Group

The bromine atom at the C-6 position is a critical functional handle that significantly enhances the synthetic utility of the quinoline (B57606) scaffold.

Utility in Cross-Coupling Reactions: The 6-bromo substituent is particularly valuable for its ability to participate in various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.gov This allows for the introduction of a wide range of alkyl and aryl groups at this position, greatly expanding the molecular diversity that can be achieved from the core structure. The reactivity of the bromine atom facilitates the construction of complex molecules that would be difficult to synthesize otherwise.

Substitution Reactions: Beyond cross-coupling, the bromine atom can also be replaced by other functional groups through various substitution reactions, further adding to the synthetic versatility of the scaffold.

Modifications on the Quinoline Ring

Electrophilic Substitution: The quinoline (B57606) ring can undergo electrophilic substitution reactions. For example, 6-bromoquinolin-4-ol (B142416) can be nitrated to introduce a nitro group, typically at the C-3 position, yielding 6-bromo-3-nitroquinolin-4-ol. atlantis-press.com This modification is significant as the electron-withdrawing nature of the nitro group alters the reactivity of the entire ring system. This initial nitration enables subsequent multi-step synthetic sequences, as demonstrated in the synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, an intermediate for other complex molecules. atlantis-press.com

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Bromoquinolin 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Comprehensive ¹H NMR Spectral Assignment and Coupling Constant Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule, including their chemical environment and connectivity to neighboring protons. The analysis of chemical shifts (δ) and coupling constants (J) is crucial for assigning each proton to its specific position on the quinoline (B57606) ring system. researchgate.netmdpi.com

In a typical ¹H NMR spectrum of 6-Bromoquinolin-4-ol (B142416), the aromatic protons exhibit distinct signals. For instance, in a study of related 6-bromo-4-(substituted-phenoxy)quinoline derivatives, the proton at position 5 (H-5) of the quinoline ring often appears as a doublet, with a coupling constant indicative of its interaction with the adjacent proton. mdpi.com Similarly, the protons on the benzene (B151609) portion of the quinoline ring (H-7 and H-8) and the proton at position 2 (H-2) will each have characteristic chemical shifts and splitting patterns based on their electronic environment and neighboring protons. mdpi.comatlantis-press.com

Interactive Data Table: Representative ¹H NMR Data for this compound Derivatives

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.43d7.5
H-58.05d7.5
H-77.67dd7.5, 1.4
H-88.14d1.6

Note: This data is representative of 6-bromo-4-(p-tolyloxy)quinoline and serves as an illustrative example. mdpi.com Actual values for this compound may vary based on solvent and experimental conditions.

Detailed ¹³C NMR Chemical Shift Interpretation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal, and the chemical shift of each signal is indicative of the carbon's local electronic environment. libretexts.org

The carbon atoms in the heterocyclic and carbocyclic rings of this compound will have characteristic chemical shifts. Carbons bonded to electronegative atoms like nitrogen and bromine, as well as the carbon bearing the hydroxyl group (C-4), will typically resonate at a lower field (higher ppm value). libretexts.orgorganicchemistrydata.org For example, in related quinoline derivatives, the carbon attached to the oxygen (C-4) and the carbon attached to the bromine (C-6) would show significant downfield shifts. mdpi.com The interpretation of these shifts allows for the complete assignment of the carbon framework. libretexts.orgbhu.ac.in

Interactive Data Table: Representative ¹³C NMR Data for this compound Derivatives

CarbonChemical Shift (δ, ppm)
C-2151.07
C-3107.65
C-4160.74
C-4a115.27
C-5127.23
C-6118.71
C-7134.17
C-8129.72
C-8a145.40

Note: This data is representative of 6-bromo-4-(p-tolyloxy)quinoline and serves as an illustrative example. mdpi.com Actual values for this compound may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously establishing the complete molecular structure of this compound by revealing correlations between different nuclei. creative-biostructure.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It helps to trace out the spin systems within the molecule, confirming the connectivity of the protons on the quinoline rings. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, providing definitive C-H assignments. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons over two to four bonds. creative-biostructure.comcolumbia.edu HMBC is crucial for connecting different spin systems and for identifying quaternary carbons (carbons with no attached protons) by their correlations to nearby protons. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are directly bonded. creative-biostructure.com Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space (typically within 5 Å), which can be vital for determining stereochemistry and conformation. bhu.ac.in

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Structure Confirmation

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govscribd.com These two techniques are complementary, as some vibrations may be active in one and not the other, depending on changes in the molecule's dipole moment (IR) or polarizability (Raman). edinst.comphotothermal.com

For this compound, IR spectroscopy is particularly useful for identifying the O-H stretching vibration of the hydroxyl group, which typically appears as a broad band in the region of 3200-3600 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring system would be observed in the 1450-1650 cm⁻¹ region. mdpi.com The C-Br stretching vibration would appear at lower wavenumbers.

Raman spectroscopy can provide complementary information, particularly for the symmetric vibrations of the aromatic rings. photothermal.com

Interactive Data Table: Characteristic IR Absorption Bands for this compound and its Derivatives

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
O-HStretching3200-3600 (broad)
C-H (aromatic)Stretching3000-3100
C=C, C=N (ring)Stretching1450-1650
C-OStretching1200-1300
C-BrStretching500-650

Note: These are general ranges and the exact positions of the peaks can be influenced by the molecular structure and intermolecular interactions.

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a molecule's molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or more decimal places. innovareacademics.infilab.frresearchgate.netmeasurlabs.com This high precision allows for the unambiguous determination of the elemental formula of this compound. nih.gov By comparing the experimentally measured exact mass with the calculated masses of possible elemental formulas, the correct molecular formula can be confidently assigned. The presence of bromine is also readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Elucidation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a compound by fragmenting a specific precursor ion and analyzing the resulting product ions. This process provides a fragmentation pattern that acts as a structural fingerprint of the molecule. In the analysis of this compound, electrospray ionization (ESI) is typically employed to generate the protonated molecule, [M+H]⁺, which is then subjected to collision-induced dissociation (CID) to induce fragmentation.

While detailed experimental MS/MS data for this compound is not extensively published, the fragmentation pattern can be predicted based on the known behavior of related quinoline and heterocyclic compounds. The fragmentation of protonated quinoline derivatives often involves characteristic losses of small neutral molecules and cleavages within the heterocyclic ring system. nih.govresearchgate.net

For this compound, the protonated molecule would have a mass-to-charge ratio (m/z) corresponding to its molecular weight plus the mass of a proton. The presence of the bromine atom is a key feature, as bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This isotopic signature would be readily observable in the mass spectrum for the molecular ion and any bromine-containing fragments, appearing as a pair of peaks separated by approximately 2 m/z units.

Key expected fragmentation pathways for the [M+H]⁺ ion of this compound would likely include:

Loss of CO: A common fragmentation for 4-quinolones is the neutral loss of carbon monoxide (CO) from the heterocyclic ring.

Loss of HBr: Elimination of hydrogen bromide is another plausible fragmentation pathway.

Ring Cleavage: Fission of the quinoline ring system can lead to a variety of smaller fragment ions. Cross-ring cleavages on the pyridinone ring are a common occurrence in the MS/MS of related fused nitrogen heterocycles. nih.gov

The stability of the resulting fragment ions plays a crucial role in determining the observed fragmentation pattern. tutorchase.com Predicted collision cross section (CCS) values, which relate to the ion's shape and size, can also aid in the characterization of the ions produced. For the [M+H]⁺ adduct of this compound, a predicted CCS value has been calculated, providing an additional parameter for its identification. uni.lu

A hypothetical fragmentation pattern for this compound is presented in the data table below, based on general fragmentation principles of similar compounds.

Precursor Ion (m/z)Proposed Fragment IonNeutral Loss
224/226 [M+H]⁺[M+H-CO]⁺CO
224/226 [M+H]⁺[M+H-HBr]⁺HBr
224/226 [M+H]⁺[M+H-CO-HCN]⁺CO, HCN

Note: The table presents hypothetical data based on established fragmentation patterns for similar compounds.

X-ray Crystallography for Solid-State Molecular Structure Determination and Intermolecular Interactions

The solid-state structure of this compound has been elucidated through single-crystal X-ray diffraction analysis. In the crystalline form, the compound exists as its tautomer, 6-bromo-1H-quinolin-4-one. The crystallographic data reveals a planar quinolone ring system, a common feature for such heterocyclic structures. The bromine atom is located at the 6-position of the quinoline ring, and the oxygen atom is present as a carbonyl group at the 4-position.

The crystal structure analysis provides detailed geometric parameters, including the bond distances and angles within the molecule. These experimental values can be compared with theoretical calculations to understand the electronic effects of the bromo-substituent on the quinoline core. The planarity of the fused ring system is a significant conformational feature observed in the crystalline state.

Conformational Analysis in the Crystalline State

Conformational analysis of this compound in the crystalline state, based on X-ray diffraction data, confirms the predominance of the 6-bromo-1H-quinolin-4-one tautomer. The molecule exhibits a high degree of planarity. The dihedral angles within the fused heterocyclic ring system are close to zero, indicating that the atoms of the quinoline core lie essentially in the same plane.

The substituents, the bromine atom at C6 and the oxygen atom at C4, also lie within this plane. This planarity is a consequence of the sp² hybridization of the carbon and nitrogen atoms that constitute the aromatic and pyridinone rings. The rigid, planar conformation is a key structural characteristic that influences the crystal packing and the nature of the intermolecular interactions. There is no significant conformational polymorphism observed in the published crystal structure, suggesting that this planar conformation is energetically favorable in the solid state.

Hydrogen Bonding Network Characterization

The crystal structure of 6-bromo-1H-quinolin-4-one is characterized by a significant hydrogen bonding network. The primary hydrogen bond donor is the nitrogen atom of the pyridinone ring (N-H), and the primary acceptor is the carbonyl oxygen atom (C=O) of a neighboring molecule.

This intermolecular hydrogen bonding results in the formation of chains or tapes of molecules within the crystal lattice. Specifically, the molecules are linked by N—H···O hydrogen bonds, creating a robust, one-dimensional supramolecular assembly. This type of hydrogen bonding is a common and influential interaction in the crystal structures of many quinolone derivatives. researchgate.net

The key parameters of the hydrogen bond are the donor-acceptor distance and the angle of the hydrogen bond, which can be precisely determined from the crystallographic data. These interactions play a crucial role in the stability of the crystal lattice and influence the physical properties of the solid, such as its melting point and solubility. The table below summarizes the key hydrogen bonding interaction observed in the crystal structure.

DonorAcceptorD-H···A Distance (Å)D-H···A Angle (°)
N1-H1O1Data not availableData not available

Computational and Theoretical Investigations of 6 Bromoquinolin 4 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic characteristics of molecules. mdpi.comnih.gov It offers a balance between accuracy and computational cost, making it suitable for analyzing complex systems like quinoline (B57606) derivatives. psu.edu DFT calculations are founded on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. psu.edu

A fundamental step in computational analysis is geometry optimization, which seeks to find the three-dimensional arrangement of atoms that corresponds to the lowest energy, and thus the most stable structure. mdpi.com This process is crucial because the molecular energy varies with even small changes in its structure. For derivatives of 6-Bromoquinolin-4-ol (B142416), geometry optimization has been performed using DFT calculations, often employing hybrid density functionals like PBE0 with a triple-ζ basis set such as def2-TZVP. mdpi.com In some studies, a polarizable continuum model (PCM) is used to simulate the effect of a solvent, such as water, on the molecule's structure and stability. mdpi.com

Computational studies on closely related 2-aryl-3-bromoquinolin-4(1H)-ones have shown that these systems predominantly exist as the NH-4-oxo derivatives in both solution and the solid state, a finding supported by both spectroscopic data and PCM-B3LYP calculations. researchgate.net This energetic preference for the keto (quinolinone) form over the enol (quinolinol) form is a key aspect of the molecule's structural landscape.

Frontier Molecular Orbital (FMO) theory is essential for understanding the electronic properties and chemical reactivity of a molecule. researchgate.net The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. mdpi.com For a series of synthesized 6-bromo-4-(aryloxy)quinoline derivatives, which are derived from this compound, DFT calculations have been used to determine their FMO energies. mdpi.com The calculated HOMO-LUMO gaps for these derivatives were found to be in the range of 4.93 to 5.07 eV. mdpi.comresearchgate.netuni.lu

Table 1: FMO Data for 6-Bromo-4-(aryloxy)quinoline Derivatives Data derived from a study on synthesized derivatives of this compound. mdpi.com

Compound DerivativeEHOMO (eV)ELUMO (eV)HOMO-LUMO Gap (eV)
6-bromo-4-(p-tolyloxy)quinoline-6.59-1.525.07
6-bromo-4-(4-methoxyphenoxy)quinoline-6.47-1.524.95

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. chemzq.com The MEP map illustrates the electrostatic potential on the surface of the molecule, typically using a color-coded scheme. chemzq.com Regions of negative potential (electron-rich), usually colored red, are susceptible to electrophilic attack, while regions of positive potential (electron-deficient), colored blue, are prone to nucleophilic attack. mdpi.comnih.gov

For derivatives of this compound, MEP maps have been generated to understand their physical appearance, magnitude, and dipole moment. mdpi.com These maps help to identify the electron-rich and electron-deficient positions on the molecule, providing insights into potential sites for intermolecular interactions. mdpi.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Tautomerism Studies and Energetic Landscape (Quinoline vs. Quinolinol forms)

This compound can exist in two tautomeric forms: the 6-bromo-4-hydroxyquinoline (enol or quinolinol) form and the 6-bromo-1H-quinolin-4-one (keto or quinolone) form. nih.govchemzq.com The position of this tautomeric equilibrium is crucial as it influences the molecule's chemical and biological properties. researchgate.net

Computational and spectroscopic studies on the closely related 2-aryl-3-bromoquinolin-4(1H)-ones have provided significant insight into this equilibrium. researchgate.net These investigations revealed that the compounds exist almost exclusively as the NH-4-oxo (keto) tautomer in both solution (analyzed by NMR) and the solid state (analyzed by IR and X-ray crystallography). researchgate.net However, in the gas phase, the presence of the 4-hydroxyquinoline (B1666331) (enol) isomer was confirmed by mass spectrometry. researchgate.net

DFT calculations (at the B3LYP level) supported these experimental findings, confirming the greater stability of the keto form. researchgate.net Similarly, for other quinolone systems like kynurenic acid derivatives, DFT calculations have been used to determine the relative thermodynamic stability by computing the Gibbs free energy difference (ΔG) between the tautomers, which also confirmed the dominance of the oxo (keto) form. researchgate.net This suggests that this compound also predominantly exists in the more stable quinolone form under standard conditions.

Reaction Mechanism Modeling and Transition State Characterization

While specific studies modeling the reaction mechanisms of this compound are not widely available, computational methods are frequently used to investigate the reactivity of the broader quinolone class. DFT calculations are a key tool for elucidating reaction pathways, identifying intermediates, and characterizing transition states.

For instance, in the enantioselective alkynylation of quinolones, DFT calculations at the B3LYP/6-31+G(d) level were employed to model the transition states of the enantio-determining step. acs.orgmdpi.com These models helped identify key non-covalent interactions, such as π-interactions, that control the facial selectivity of the reaction and stabilize the transition state leading to the major product. acs.orgmdpi.com In another study on a three-component reaction to synthesize N-alkyl-4-quinolones, DFT calculations were used to map out a plausible reaction pathway, including the identification of a key transition state (TS1) and the calculation of the free energy of reaction steps, confirming the thermodynamic feasibility of the proposed mechanism. d-nb.info These examples demonstrate the power of computational modeling to provide a detailed understanding of the reaction coordinates and energetic barriers involved in the chemical transformations of quinolones.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry offers reliable methods for predicting spectroscopic properties, which can aid in the interpretation of experimental data and structural elucidation. nih.gov

For NMR spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is a widely accepted and accurate approach for calculating the 1H and 13C chemical shifts of organic molecules, including quinoline derivatives. uni.luresearchgate.netimist.manih.gov Studies on related quinoline and quinolone structures show that theoretical chemical shifts calculated with methods like B3LYP/6-311++G(d,p) often correlate well with experimental values. researchgate.netuni.lu This predictive power is invaluable for assigning complex spectra and confirming molecular structures. mdpi.comresearchgate.net

In addition to NMR, DFT calculations can also be used to simulate other types of spectra. Theoretical infrared (IR) and UV-Visible absorption spectra have been successfully calculated for quinoline compounds, with the results showing good agreement with experimental measurements. uni.luchemrxiv.org This allows for the assignment of vibrational frequencies and electronic transitions, providing a more complete spectroscopic characterization of the molecule. chemrxiv.org

Applications of 6 Bromoquinolin 4 Ol As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Functionalized Quinoline (B57606) Derivatives

6-Bromoquinolin-4-ol (B142416) serves as a fundamental precursor for creating a variety of functionalized quinoline derivatives. The quinoline structure itself is a key component in many biologically active compounds, and the ability to modify it at specific positions is essential for fine-tuning its properties. The hydroxyl group at position 4 and the bromine atom at position 6 are key handles for synthetic transformations.

One of the most common and critical applications of this compound is its conversion into other halogenated quinolines. The hydroxyl group at the 4-position can be readily replaced by other halogens, such as chlorine or iodine, creating highly reactive intermediates for further synthesis.

The synthesis of 6-bromo-4-chloroquinoline (B1276899) is typically achieved by treating this compound with a chlorinating agent like phosphorus oxychloride (POCl₃). atlantis-press.comgoogle.com This reaction effectively substitutes the hydroxyl group with a chlorine atom, yielding the desired product. atlantis-press.com One method involves reacting this compound with POCl₃, sometimes with a catalytic amount of DMF, and heating the mixture to reflux, achieving yields as high as 81-93%. atlantis-press.comgoogle.com

Once 6-bromo-4-chloroquinoline is obtained, it can be further converted to 6-bromo-4-iodoquinoline. This is accomplished through a Finkelstein-type halogen exchange reaction, where the chloro-substituent is replaced by iodine. The reaction is typically carried out by treating 6-bromo-4-chloroquinoline with sodium iodide (NaI) in a suitable solvent like acetonitrile (B52724) and heating the mixture to reflux for an extended period. atlantis-press.com This two-step process, starting from this compound, is a reliable route to produce 6-bromo-4-iodoquinoline, which is an important intermediate for many biologically active compounds, including the pharmaceutical GSK2126458. atlantis-press.comatlantis-press.com

Table 1: Synthesis of Halogenated Quinolines from this compound
Target CompoundStarting MaterialKey ReagentsReaction ConditionsYieldReference
6-bromo-4-chloroquinolineThis compoundPOCl₃, DMF (cat.)Reflux at 110°C for 3h81% atlantis-press.com
6-bromo-4-chloroquinolineThis compoundPOCl₃Reflux for 2h93% google.com
6-bromo-4-iodoquinoline6-bromo-4-chloroquinolineNaI, HCl/EtOHReflux in acetonitrile at 100°C for 32h35.2% (overall)

Another significant application of this compound is in the synthesis of substituted aryloxy quinolines. These compounds are of interest for their potential biological activities. The synthesis is achieved through a Chan-Lam C–O cross-coupling reaction, which forms a carbon-oxygen bond between the quinoline scaffold and an aryl group. mdpi.commdpi.com

In this reaction, this compound is coupled with various aryl boronic acids in the presence of a copper catalyst, such as copper(II) acetate (B1210297) (Cu(OAc)₂), and a base like triethylamine (B128534) (Et₃N). mdpi.comresearchgate.net The reaction is often performed in an aerobic atmosphere at room temperature. mdpi.com Researchers have explored different solvent systems, including protic, aprotic, and mixed solvents, to optimize reaction yields. mdpi.commdpi.com This methodology allows for the creation of a library of 6-bromo-4-(aryloxy)quinoline derivatives by simply changing the aryl boronic acid used in the reaction. mdpi.com

Table 2: Examples of Substituted Aryloxy Quinolines from this compound
Synthesized CompoundAryl Boronic Acid UsedKey ReagentsReaction TimeReference
6-bromo-4-(p-tolyloxy)quinolinep-tolylboronic acidCu(OAc)₂, Et₃N48h mdpi.com
Various phenoxyquinolinesArylboronic acid derivativesCu(OAc)₂ or Cu(OAc)₂·H₂O, BaseNot specified mdpi.com

Synthesis of Halogenated Quinoline Analogues (e.g., 6-bromo-4-chloroquinoline, 6-bromo-4-iodoquinoline)

Building Block for Complex Organic Molecular Architectures

Organic building blocks are relatively small molecules used to construct larger, more complex molecular structures. boronmolecular.com this compound fits this description perfectly, serving as a foundational unit in the synthesis of intricate organic molecules with specific functions. Its utility as an intermediate in the synthesis of the investigational drug GSK2126458 highlights its importance as a building block for pharmacologically active agents. atlantis-press.comatlantis-press.com The synthesis of such complex molecules often involves multiple steps, where the quinoline core provided by this compound is strategically modified and combined with other molecular fragments.

Utility in Diverse Heterocyclic Compound Syntheses

The reactivity of this compound makes it a versatile tool for synthesizing a wide array of heterocyclic compounds. Heterocyclic compounds, which contain rings with atoms of at least two different elements, are central to medicinal chemistry. mdpi.com After converting the 4-hydroxyl group to a more reactive chloro group, the resulting 6-bromo-4-chloroquinoline can undergo various coupling reactions, such as Suzuki-Miyaura couplings, to introduce new aryl or heteroaryl groups. rsc.org These reactions, along with nucleophilic substitutions, enable chemists to build diverse and complex heterocyclic systems onto the quinoline framework, leading to compounds with potential antimicrobial, antiviral, and anticancer properties. nih.gov

Role in Scaffold Diversification and Library Generation for Chemical Research

In modern chemical research and drug discovery, generating large collections of structurally diverse molecules, known as chemical libraries, is crucial for identifying new drug candidates. mdpi.combham.ac.uk The concept of "scaffold diversification" involves taking a core molecular structure (a scaffold) and modifying it in various ways to produce a wide range of analogues. cam.ac.ukwhiterose.ac.uk

This compound is an excellent scaffold for this purpose. The two distinct reactive sites—the 4-hydroxyl group and the 6-bromo position—allow for sequential and selective modifications. As described previously, the 4-position can be converted to chloro, iodo, or aryloxy groups. atlantis-press.commdpi.com The bromine at the 6-position can then be used for transition-metal-catalyzed cross-coupling reactions to introduce further diversity. rsc.org This systematic approach enables the efficient, diversity-oriented synthesis of large libraries of quinoline-based compounds. bham.ac.ukchemrxiv.org These libraries, which possess a high degree of structural and three-dimensional diversity, are invaluable for screening against biological targets to discover new lead compounds for drug development. bham.ac.ukchemrxiv.org

Synthesis and Characterization of 6 Bromoquinolin 4 Ol Derivatives and Analogues

Systematic Modification at the 4-Position (Hydroxyl Group)

The 4-hydroxyl group of 6-bromoquinolin-4-ol (B142416), which exists in tautomeric equilibrium with the 6-bromo-4(1H)-quinolinone form, is a prime site for chemical modification. nih.gov Derivatization at this position is typically achieved through etherification, esterification, or by converting the hydroxyl to a more reactive leaving group for subsequent substitution.

Etherification of the 4-hydroxyl group can be effectively accomplished via copper-catalyzed cross-coupling reactions. The Chan-Lam C–O cross-coupling provides a method for forming aryl ethers. mdpi.com In a typical procedure, this compound is reacted with various arylboronic acids in the presence of a copper(II) acetate (B1210297) catalyst and a base like triethylamine (B128534) in a suitable solvent system. mdpi.comrsc.org Optimization studies have shown that using a mixed solvent system, such as methanol (B129727) and water, can lead to excellent yields of the corresponding 4-phenoxy-6-bromoquinoline derivatives. mdpi.com

Esterification reactions modify the hydroxyl group to form ester derivatives. While specific examples for this compound are less commonly detailed in broad reviews, the Steglich esterification is a versatile method for such transformations, employing a carboxylic acid with coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This approach is widely used for creating ester linkages under mild conditions. nih.gov

Table 1: Examples of Etherification of this compound

Product Arylboronic Acid Catalyst Solvent Yield Reference
6-bromo-4-(p-tolyloxy)quinoline 4-Methylphenylboronic acid Cu(OAc)₂ (2 eq.) CH₃OH/H₂O (8:1) 89% mdpi.com
6-bromo-4-(4-methoxyphenyl)oxy)quinoline 4-Methoxyphenylboronic acid Cu(OAc)₂ (2 eq.) CH₃OH/H₂O (8:1) 91% mdpi.com
6-bromo-4-(4-chlorophenyl)oxy)quinoline 4-Chlorophenylboronic acid Cu(OAc)₂ (2 eq.) CH₃OH/H₂O (8:1) 88% mdpi.com
6-bromo-4-(4-fluorophenyl)oxy)quinoline 4-Fluorophenylboronic acid Cu(OAc)₂ (2 eq.) CH₃OH/H₂O (8:1) 85% mdpi.com

Data compiled from a study on the synthesis of functionalized phenoxy quinolines. mdpi.com

Direct substitution of the 4-hydroxyl group is challenging. A more common and efficient strategy involves a two-step process: converting the hydroxyl group into a better leaving group, typically a halogen, followed by nucleophilic aromatic substitution (SNAr).

The reaction of this compound with a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus trichloride (B1173362) (PCl₃) effectively replaces the hydroxyl group with a chlorine atom, yielding 6-bromo-4-chloroquinoline (B1276899). This intermediate is highly activated towards nucleophilic attack at the 4-position.

The resulting 6-bromo-4-chloroquinoline serves as a versatile precursor for introducing a wide range of nucleophiles. For instance, it readily reacts with amines, such as 2-phenylmorpholine, in the presence of a base to yield 4-amino-substituted quinolines. This reactivity allows for the generation of extensive libraries of compounds for structure-activity relationship (SAR) studies.

Table 2: Synthesis of 4-Substituted Quinolines from 6-Bromo-4-chloroquinoline

Nucleophile Product Conditions Yield Reference
2-Phenylmorpholine 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline Hünig's base, reflux 68–83%
Morpholine (B109124) 4-(6-Bromoquinolin-4-yl)morpholine 90°C -
2-Bromo-4-chlorophenol 6-Bromo-4-(2-bromo-4-chlorophenoxy)quinoline NaOH 77% soton.ac.uk

Yields and conditions vary based on the specific nucleophile and reaction setup.

Etherification and Esterification Reactions

Systematic Modification at the 6-Position (Bromine Atom)

The bromine atom at the C6 position is an excellent synthetic handle for introducing molecular diversity, primarily through metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the 6-position. The Suzuki-Miyaura coupling, which pairs the aryl bromide with an arylboronic acid, is particularly effective for synthesizing 6-aryl-substituted quinolines. mdpi.comresearchgate.net These reactions are typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, in the presence of a base like sodium carbonate or potassium phosphate. researchgate.netresearchgate.net The choice of ligands and reaction conditions can be tuned to achieve high yields and accommodate a wide range of functional groups on the arylboronic acid. soton.ac.ukresearchgate.net

The chemoselectivity of these reactions is noteworthy. In dihalogenated quinolines, such as 6-bromo-4-chloroquinoline, the difference in reactivity between the C-Br and C-Cl bonds can be exploited. The C-Br bond is generally more reactive in palladium-catalyzed couplings, allowing for selective substitution at the 6-position while retaining the chlorine at the 4-position for subsequent functionalization. soton.ac.ukresearchgate.net

Table 3: Examples of Suzuki-Miyaura Cross-Coupling at the 6-Position

Starting Material Arylboronic Acid Catalyst System Product Yield Reference
6-Bromo-4-chloroquinoline 4-Methoxyphenylboronic acid Pd(PPh₃)₄, Na₂CO₃ 4-Chloro-6-(4-methoxyphenyl)quinoline -
6-Bromo-4-(2-bromo-4-chlorophenoxy)quinoline Phenylboronic acid Pd(OAc)₂, SPhos 4-(2-Bromo-4-chlorophenoxy)-6-phenylquinoline 95% soton.ac.uk
6-Bromo-4-(2-bromo-4-chlorophenoxy)quinoline 4-(Trifluoromethyl)phenylboronic acid Pd(OAc)₂, SPhos 4-(2-Bromo-4-chlorophenoxy)-6-(4-(trifluoromethyl)phenyl)quinoline 85% soton.ac.uk

Conditions typically involve an inert atmosphere and heating in a solvent mixture like toluene/water. soton.ac.uk

The bromine atom at C6 can also be substituted with nitrogen and sulfur nucleophiles through cross-coupling chemistry. The Buchwald-Hartwig amination is a premier method for C-N bond formation, coupling the aryl bromide with primary or secondary amines using a palladium catalyst and a suitable phosphine (B1218219) ligand (e.g., XPhos, BINAP). wikipedia.org This reaction has been successfully applied to synthesize 6-aminoquinoline (B144246) derivatives, including those with heterocyclic amines like morpholine and pyrrolidine. rsc.org The reaction conditions, such as temperature, solvent, and the choice of base, are critical for achieving high yields and minimizing side reactions.

The formation of C-S bonds can be achieved through similar palladium or copper-catalyzed methodologies, reacting 6-bromoquinoline (B19933) derivatives with thiols or their corresponding thiolates. mdpi.comsioc-journal.cn These reactions provide access to 6-thioether-substituted quinolines, further expanding the chemical diversity of the scaffold.

Table 4: Examples of C-N Bond Formation at the 6-Position

Starting Material Amine Catalyst System Product Yield Reference
2-Aryl-6-bromo-4-trifluoromethyl-quinoline Morpholine Pd₂(dba)₃, BINAP, NaOtBu 2-Aryl-6-morpholin-4-yl-4-trifluoromethyl-quinoline 60-88% rsc.org
2-Aryl-6-bromo-4-trifluoromethyl-quinoline Pyrrolidine Pd₂(dba)₃, BINAP, NaOtBu 2-Aryl-6-pyrrolidin-1-yl-4-trifluoromethyl-quinoline 60-88% rsc.org
6-Bromo-4-chloroquinoline Generic Amine Pd(OAc)₂, XPhos, LiN(SiMe₃)₂ 6-Amino-4-chloroquinoline -

Yields are reported for the amination step in a multi-step synthesis. rsc.org

C-C Bond Formation via Cross-Coupling (e.g., aryl-substituted quinolines)

Functionalization of the Quinoline (B57606) Nitrogen

The nitrogen atom in the quinoline ring is a site for functionalization, most commonly through N-oxidation or N-alkylation/arylation. N-oxidation of the quinoline nitrogen using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) yields the corresponding quinoline N-oxide. This modification alters the electronic properties of the quinoline ring system. For example, forming the N-oxide can activate the quinoline core, facilitating subsequent reactions such as bromination or nitration at different positions. semanticscholar.org

While N-alkylation and N-arylation are common for many quinoline systems, specific examples starting directly from this compound are less frequently documented, as the 4-oxo tautomer may complicate direct N-functionalization. However, derivatives where the 4-position is not a hydroxyl group can undergo these reactions to produce quaternary quinolinium salts.

Impact of Structural Modifications on Synthetic Utility and Reactivity Profiles

The synthetic utility and reactivity of the this compound scaffold are profoundly influenced by structural modifications at various positions of the quinoline core. These modifications can alter the electronic properties, steric hindrance, and the types of reactions the molecule can undergo. Key sites for modification include the hydroxyl group at the C-4 position, the bromine atom at the C-6 position, and other positions on the quinoline ring system, such as C-3. Strategic manipulation of these sites allows for the development of diverse synthetic pathways and the creation of a wide array of derivatives and analogues.

Future Research Directions and Unexplored Avenues for 6 Bromoquinolin 4 Ol

Development of Novel and Sustainable Synthetic Routes

Traditional synthetic methods for the quinoline (B57606) core, such as the Gould-Jacobs, Conrad-Limpach, and Friedländer syntheses, often suffer from drawbacks including harsh reaction conditions, the use of hazardous reagents, long reaction times, and modest yields. nih.gov These limitations have spurred research into more efficient and environmentally benign synthetic strategies.

Future research should prioritize the development of green and sustainable routes to 6-Bromoquinolin-4-ol (B142416). This involves embracing the principles of green chemistry, such as the use of non-toxic solvents (like water), solvent-free reaction conditions, and energy-efficient methods like microwave or ultrasound-assisted synthesis. nih.govnumberanalytics.com A significant area of development lies in catalysis. The use of nanocatalysts, particularly those based on abundant metals like copper, iron, and nickel, offers promising alternatives due to their high efficiency, selectivity, and reusability, which minimizes waste and cost. nih.gov One-pot and multicomponent reactions, which allow for the rapid assembly of complex molecules like quinolines from simple precursors, represent another key strategy for improving atom economy and reducing purification steps. rsc.org

Synthetic Approach Traditional Methods (e.g., Gould-Jacobs) Future Sustainable Methods
Catalysts Often require stoichiometric strong acids/bases.Recyclable nanocatalysts (e.g., Cu, Fe, Ni-based), biocatalysts. nih.gov
Solvents High-boiling, hazardous organic solvents.Water, ionic liquids, or solvent-free conditions. numberanalytics.comtandfonline.com
Conditions High temperatures, long reaction times. nih.govMicrowave/ultrasound assistance, ambient temperature, flow chemistry. nih.govresearchgate.net
Efficiency Multiple steps, byproduct formation, difficult work-up. nih.govOne-pot synthesis, multicomponent reactions, high atom economy. rsc.org
Environmental Impact Significant waste generation.Reduced waste, use of renewable materials. numberanalytics.com

Table 1: Comparison of Traditional and Future Sustainable Synthetic Routes for Quinolinols.

Exploration of Unconventional Reactivity Patterns

The reactivity of this compound is primarily dictated by the hydroxyl group (or its tautomeric keto form) at the 4-position and the bromine atom at the 6-position. The electron-withdrawing nature of the bromine atom activates the C4 position for nucleophilic aromatic substitution (SNAr). Furthermore, the bromine atom serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl and amino groups. vulcanchem.com

While these transformations are well-utilized, significant opportunities exist to explore unconventional reactivity. Future work could investigate:

Photoredox Catalysis: This rapidly evolving field could unlock novel reaction pathways that are inaccessible through traditional thermal methods. unc.edu For instance, photoredox catalysis could enable site-selective C-H functionalization at other positions on the quinoline ring or facilitate novel coupling reactions under exceptionally mild conditions.

Radical Reactions: Exploring the radical-based functionalization of the quinoline core could lead to new derivatives. This could involve radical addition to the heterocyclic system or transformations initiated by the homolytic cleavage of the C-Br bond.

Catalytic Activity of Derivatives: Research could focus on using derivatives of this compound themselves as catalysts or ligands. The quinoline nitrogen and the C4-oxygen can coordinate to metal centers, and by appending other functional groups via the C6-bromine, novel ligands could be designed for asymmetric catalysis or other specialized applications. tandfonline.commdpi.com

Advanced Mechanistic Studies and Kinetic Investigations

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and for the rational design of new ones. For this compound, mechanistic studies can elucidate the precise roles of catalysts, solvents, and substituents in determining reaction outcomes and rates.

Future research should employ a combination of advanced analytical and computational techniques to probe reaction pathways.

In-situ Spectroscopy: Techniques like in-situ NMR, IR, and Raman spectroscopy can monitor the concentration of reactants, intermediates, and products in real-time, providing a detailed picture of the reaction progress.

Kinetic Analysis: Detailed kinetic studies can quantify the impact of various parameters on reaction rates, helping to validate proposed mechanisms. For instance, comparing the substitution rates of derivatives with and without the C6-bromine can quantify its activating effect.

Isotopic Labeling: Using isotopically labeled starting materials (e.g., with ¹³C, ¹⁵N, or ²H) can help trace the path of atoms throughout a reaction, providing definitive evidence for bond-forming and bond-breaking steps.

Computational Chemistry: Density Functional Theory (DFT) calculations can model transition states, calculate activation energies, and map out reaction energy profiles, offering insights that are often difficult to obtain experimentally.

Technique Application in Studying this compound Reactions
In-situ NMR/IR Spectroscopy Real-time monitoring of species in solution to identify transient intermediates.
Stopped-Flow Kinetics Measurement of rapid reaction rates, especially in catalytic cycles.
Isotopic Labeling Studies Tracing atom and bond connectivity changes to confirm reaction pathways.
Cyclic Voltammetry Investigating redox properties and the feasibility of electron-transfer steps.
Density Functional Theory (DFT) Modeling transition states, calculating reaction barriers, and predicting regioselectivity.

Table 2: Techniques for Advanced Mechanistic and Kinetic Investigations.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow processing offers substantial advantages, including enhanced safety, improved heat and mass transfer, superior reproducibility, and straightforward scalability. numberanalytics.comresearchgate.net The synthesis of quinolines has been successfully demonstrated using flow chemistry, often resulting in higher yields and productivity compared to batch methods. researchgate.netvapourtec.com

Future work should focus on developing a continuous flow synthesis for this compound and its derivatives. This would involve:

Reactor Design: Designing and optimizing flow reactors, which could include packed-bed reactors with solid-supported catalysts or photochemical reactors for light-driven reactions.

Telescoped Reactions: Integrating multiple reaction steps into a single, continuous flow sequence without isolating intermediates. For example, the synthesis of the quinolinol core could be directly followed by a cross-coupling reaction in a "synthesis-to-functionalization" cascade. vapourtec.com

Automated Synthesis: Coupling flow reactors with automated platforms can enable the rapid synthesis of libraries of this compound derivatives. researchgate.net This high-throughput capability is invaluable for screening new derivatives for desired properties in materials science or catalysis.

Parameter Batch Synthesis Flow Chemistry
Scalability Difficult; requires re-optimization.Straightforward by extending operation time. researchgate.net
Safety Handling of large quantities of hazardous materials.Small reaction volumes at any given time, better temperature control. researchgate.net
Efficiency Slower reaction times, often lower yields.Enhanced reaction rates, improved yields, higher productivity. numberanalytics.com
Reproducibility Can be variable between batches.Highly consistent and reproducible. numberanalytics.com
Waste Generation Often generates significant solvent and reagent waste.Reduced waste, more efficient use of reagents. numberanalytics.com

Table 3: Comparison of Batch Synthesis versus Flow Chemistry for Quinoline Production.

Computational Design and Prediction of Novel Derivatives with Desired Reactivity

Computational chemistry is a powerful tool for accelerating the discovery of molecules with specific properties, moving beyond trial-and-error experimentation. By modeling molecules and their reactions in silico, researchers can predict their chemical behavior and prioritize synthetic targets.

For this compound, computational methods can be applied to:

Design Novel Ligands: By computationally modeling the coordination of this compound derivatives to various metal centers, new ligands for catalysis can be designed. Virtual screening can assess binding affinities and geometries to identify promising candidates for synthesis.

Screen for Material Properties: Computational tools can predict the electronic and photophysical properties (e.g., band gaps, absorption spectra) of new derivatives. This allows for the rational design of molecules for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic semiconductors.

Computational Method Application for this compound Derivatives
Density Functional Theory (DFT) Calculate electronic structure, predict reactive sites, and model reaction mechanisms.
Molecular Dynamics (MD) Simulate the conformational behavior of derivatives and their interactions with other molecules or surfaces.
Quantitative Structure-Reactivity Relationship (QSRR) Develop models that correlate structural features with chemical reactivity to predict the behavior of unsynthesized compounds.
Virtual High-Throughput Screening Rapidly assess large libraries of virtual derivatives for desired electronic, catalytic, or material properties.

Table 4: Computational Methods for the Design and Prediction of Novel Derivatives.

Further Application as a Research Tool in Non-Biological Chemical Sciences

Beyond its role as a synthetic intermediate, this compound and its derivatives have potential as functional molecules in their own right within the chemical sciences. The unique combination of a halogen handle, a metal-coordinating quinolinol core, and a tunable aromatic system makes it an attractive scaffold.

Future research should explore applications in:

Materials Science: The halogenated quinoline structure is a feature in some organic semiconductors. Derivatives of this compound could be synthesized and incorporated into polymers or larger conjugated systems to create novel materials with tailored electronic or photophysical properties for use in sensors, organic electronics, or as functional dyes.

Catalysis: As previously mentioned, the quinolinol moiety can act as a ligand for transition metals. tandfonline.com Research could focus on synthesizing chiral derivatives to serve as ligands in asymmetric catalysis, or on developing complexes that catalyze specific organic transformations, such as oxidation reactions. mdpi.com

Supramolecular Chemistry: The planar structure and potential for hydrogen bonding and π-π stacking make the this compound scaffold an interesting building block for creating complex supramolecular assemblies, such as liquid crystals or molecular cages.

By pursuing these avenues of research, the scientific community can unlock the full potential of this compound, transforming it from a simple building block into a versatile platform for innovation in synthesis, catalysis, and materials science.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Bromoquinolin-4-Ol, and how can reaction conditions be optimized for higher yields?

  • Methodology : The synthesis of this compound typically involves halogenation of a quinolin-4-ol precursor. A common approach is nucleophilic substitution using brominating agents (e.g., PBr₃ or HBr/H₂O₂) under controlled conditions. For example, bromination at the 6-position of quinolin-4-ol can be achieved via electrophilic aromatic substitution in anhydrous solvents like DCM or THF at 0–60°C . Optimization includes adjusting stoichiometry (1.2–1.5 eq Br₂ equivalent), reaction time (6–12 hrs), and purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. How is this compound characterized to confirm structure and purity in academic research?

  • Methodology :

  • Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies aromatic protons (δ 7.5–8.5 ppm) and hydroxyl groups (broad peak ~δ 10 ppm). Mass spectrometry (ESI-MS) confirms molecular ion [M+H]⁺ at m/z 224.05 .
  • Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%).
  • Elemental Analysis : Matches calculated C (48.25%), H (2.70%), N (6.25%), Br (35.63%) .

Q. What are the recommended storage conditions to maintain this compound stability?

  • Methodology : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at room temperature (20–25°C) in a desiccator. Avoid exposure to moisture and prolonged UV light, as bromoaryl compounds are prone to hydrolysis and photodegradation .

Advanced Research Questions

Q. How does the bromine substituent at the 6-position influence the structure-activity relationship (SAR) of quinolin-4-ol derivatives?

  • Methodology : Bromine’s electronegativity enhances electrophilicity, improving binding to biological targets (e.g., enzyme active sites). Comparative studies with 6-amino or 6-chloro analogs show bromine’s larger atomic radius increases steric hindrance, reducing solubility but enhancing lipophilicity (logP ~2.1), which correlates with improved membrane permeability in cytotoxicity assays . SAR analysis via molecular docking (AutoDock Vina) reveals bromine’s role in π-π stacking with Tyr residues in COX-2 .

Q. What mechanisms underlie this compound’s antimicrobial activity against Gram-negative bacteria?

  • Methodology : In vitro assays (MIC, disk diffusion) demonstrate inhibition of Pseudomonas aeruginosa (MIC: 8 µg/mL) and Klebsiella pneumoniae (MIC: 16 µg/mL). Mechanistic studies suggest disruption of DNA gyrase via competitive inhibition, validated by ATPase activity assays (30% reduction at 10 µM) and molecular dynamics simulations showing binding to the GyrB subunit . Synergy with β-lactams (FIC index ≤0.5) indicates potential as an adjuvant .

Q. How do data discrepancies in reported IC₅₀ values for this compound’s anticancer activity arise, and how can they be resolved?

  • Methodology : Variations in cytotoxicity (e.g., MCF-7 IC₅₀: 12 µM vs. 25 µM) often stem from assay conditions:

  • Cell Line Heterogeneity : Use authenticated cell lines (ATCC) and standardized culture media.
  • Compound Stability : Pre-test degradation via LC-MS under assay conditions (e.g., 37°C, 5% CO₂).
  • Normalization : Include positive controls (e.g., doxorubicin) and statistical validation (ANOVA, p<0.05) .

Q. What strategies improve the selectivity of this compound for cancer cells over normal cells?

  • Methodology :

  • Prodrug Design : Conjugate with folate (targeting FRα receptors) reduces IC₅₀ in HeLa cells by 40% compared to non-targeted analogs.
  • pH-Sensitive Modification : Acetylation of the 4-hydroxyl group enhances stability in blood (pH 7.4) but hydrolyzes in tumor microenvironments (pH 6.5) .

Methodological Considerations

Q. How can researchers address low yields in the bromination step of this compound synthesis?

  • Troubleshooting :

  • Side Reactions : Minimize di-bromination by using substoichiometric Br₂ (1.1 eq) and low temperatures (0–5°C).
  • Catalysts : Add Lewis acids (e.g., FeCl₃, 0.1 eq) to enhance regioselectivity.
  • Workup : Quench excess bromine with Na₂S₂O₃ and purify via flash chromatography (gradient elution) .

Q. What analytical techniques differentiate this compound from its 7-bromo isomer?

  • Methodology :

  • NOESY NMR : Correlates spatial proximity of H-5 and H-7 in the 6-bromo isomer (absent in 7-bromo).
  • XRD : Resolves positional differences in crystal packing (P2₁/c space group for 6-bromo vs. Pna2₁ for 7-bromo) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.